molecular formula C27H23N5O4 .1/2H2O B1662883 Pranlukast hydrate CAS No. 150821-03-7

Pranlukast hydrate

Katalognummer B1662883
CAS-Nummer: 150821-03-7
Molekulargewicht: 981 g/mol
InChI-Schlüssel: MSXTUBJFNBZPGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pranlukast hydrate is a potent, selective, orally active, cysteinyl leukotriene receptor-1 antagonist . It is used as a 10% dry syrup to treat asthma and allergic rhinitis in pediatric patients . It works similarly to Merck & Co.'s montelukast (Singulair) and is widely used in Japan .


Molecular Structure Analysis

Pranlukast hydrate has a chemical formula of C27H23N5O4 . Its molecular weight is 481.512 g/mol . The InChI key of Pranlukast hydrate is MSXTUBJFNBZPGC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Pranlukast hydrate is soluble in dimethyl sulfoxide and dimethylformamide, slightly soluble in ethanol (99.5%), and practically insoluble in acetonitrile, diethyl ether, dichloromethane, and water .

Wissenschaftliche Forschungsanwendungen

1. Stability-indicating RP-HPLC Method for Estimation of Pranlukast Hydrate

  • Application Summary : Pranlukast hydrate is an anti-asthmatic drug used in the treatment of acute asthma. A stability-indicating RP-HPLC method for pranlukast hydrate has been developed and validated .
  • Methods of Application : The reverse phase high performance liquid chromatographic method was developed using Shimadzu Column: Kromosil 100 C 18 (150 mm × 4.6 mm × 5 μm) and mobile phase Acetonitrile: 0.1% Glacial acetic acid (85: 15% v/v). Eluent was monitored with UV-detector at 262 nm with a flow rate of 0.5 mL/min, temperature maintained at 30°C .
  • Results : In acid, alkaline, oxidative stress conditions, pranlukast hydrate degrades significantly and in photolytic, dry heat, hydrolytic conditions remain stable .

2. Anti-asthmatic Drug

  • Application Summary : Pranlukast hydrate (Onon) was developed by Ono Pharmaceutical Co., Ltd. as the world’s first cysteinyl leukotriene (CysLT) receptor antagonist. It was used for the treatment of bronchial asthma and to prevent exercise-induced asthma .
  • Methods of Application : Pranlukast hydrate is formulated as a hard gelatin capsule in its commercial dosage form .
  • Results : Sales of pranlukast, which are calculated as a total of capsules and dry syrup, steadily increased, reaching 399 million USD at its peak around 2006 .

3. Improving Dissolution and Oral Bioavailability

  • Methods of Application : The research focused on formulating Pranlukast hydrate as a hard gelatin capsule in its commercial dosage form . The aim was to improve its solubility and hence, its bioavailability .
  • Results : The absolute bioavailability of Pranlukast is approximately 4.3% after oral administration to rats .

4. Chromatographic Analysis

  • Application Summary : A stability-indicating RP-HPLC method for pranlukast hydrate has been developed and validated . This method is used to effectively separate degradation products from the pure active ingredients .
  • Methods of Application : The reverse phase high performance liquid chromatographic method was developed using Shimadzu Column: Kromosil 100 C 18 (150 mm × 4.6 mm × 5 μm) and mobile phase Acetonitrile: 0.1% Glacial acetic acid (85: 15% v/v). Eluent was monitored with UV-detector at 262 nm with a flow rate of 0.5 mL/min, temperature maintained at 30°C .
  • Results : In acid, alkaline, oxidative stress conditions, pranlukast hydrate degrades significantly and in photolytic, dry heat, hydrolytic conditions remain stable .

Safety And Hazards

Pranlukast hydrate can cause skin irritation and serious eye irritation . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this substance . If it comes into contact with the skin or eyes, it’s advised to wash with plenty of water and seek medical help .

Eigenschaften

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C27H23N5O4.H2O/c2*33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18;/h2*1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXTUBJFNBZPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H48N10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021180
Record name Pranlukast hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

981.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pranlukast hydrate

CAS RN

150821-03-7
Record name Pranlukast hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150821037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pranlukast hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[4(4-phenylbutoxy)benzoyl]amino-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRANLUKAST HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR702N558K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pranlukast hydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pranlukast hydrate
Reactant of Route 3
Pranlukast hydrate
Reactant of Route 4
Reactant of Route 4
Pranlukast hydrate
Reactant of Route 5
Reactant of Route 5
Pranlukast hydrate
Reactant of Route 6
Reactant of Route 6
Pranlukast hydrate

Citations

For This Compound
631
Citations
Y Kawashima, T Serigano, T Hino, H Yamamoto… - International Journal of …, 1998 - Elsevier
The effects of surface morphology of carrier lactose on dry powder inhalation (DPI) property of pranlukast hydrate (PH) were investigated. The PH was mixed with 9-fold weights of …
Number of citations: 242 www.sciencedirect.com
KJ Prajapati, CS Kothari - Chemical Research in Toxicology, 2022 - ACS Publications
Pranlukast hydrate (PRN), a cysteinyl leukotriene receptor antagonist (CysLT 1 ), is used to treat bronchial asthma. The objective of this study is to perform the isolation, characterization, …
Number of citations: 1 pubs.acs.org
H Sugihara, Y Matsui, H Takeuchi, I Wilding… - European Journal of …, 2014 - Elsevier
… the regional drug absorption of the poorly soluble pranlukast hydrate in humans, to develop a gastric swelling system (GSS) of pranlukast hydrate in order to achieve once-daily …
Number of citations: 26 www.sciencedirect.com
Y Kawashima, T Serigano, T Hino, H Yamamoto… - International Journal of …, 1998 - Elsevier
A new particle design method was proposed for dry powder inhalation of hydrophobic cohesive drug particles (pranlukast hydrate, D 50 =2.1 μm) by the surface modification with …
Number of citations: 69 www.sciencedirect.com
S Yoshihara - Pediatric Health, Medicine and Therapeutics, 2013 - Taylor & Francis
Pranlukast hydrate is a potent, selective, orally active, cysteinyl leukotriene antagonist that binds at the type 1 receptor. It is used as a 10% dry syrup to treat asthma and allergic rhinitis …
Number of citations: 5 www.tandfonline.com
H Hara, K Sugahara, M Hashimoto… - Acta Oto …, 2014 - Taylor & Francis
… Objective: We aimed to determine whether the leukotriene receptor antagonist pranlukast hydrate is effective in treating sleep disorder in patients with perennial allergic rhinitis. Methods…
Number of citations: 11 www.tandfonline.com
K Wada, K Minoguchi, Y Kohno, N Oda… - Allergology …, 2000 - jstage.jst.go.jp
… effects of pranlukast hydrate on the number of peripheral blood eosinophils, serum ECP levels and percentages of sputum eosinophils. Treatment with pranlukast hydrate significantly …
Number of citations: 23 www.jstage.jst.go.jp
H Sagara, T Yukawa, R Kashima, T Okada… - Allergology …, 2009 - jstage.jst.go.jp
… Conclusions: The results indicate that pranlukast hydrate inhibits airway hyperresponsiveness in non-asthmatic patients with Japanese cedar pollinosis. In turn, this suggests that …
Number of citations: 11 www.jstage.jst.go.jp
GG Kalyankar, PN Desai, PB Prajapati… - Journal of …, 2022 - academic.oup.com
… The chemical structure of pranlukast hydrate is depicted in Figure 1. Pranlukast hydrate selectively binds to and blocks the action of leukotriene receptors (1–5). Pranlukast hydrate is …
Number of citations: 1 academic.oup.com
Y Kawashima, T Serigano, T Hino, H Yamamoto… - Pharmaceutical …, 1998 - Springer
… design method to improve the aerosolization properties of a dry powder inhalation system was developed using surface modification of hydrophobic drug powders (pranlukast hydrate) …
Number of citations: 99 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.